molecular formula C9H11ClO B14442037 1-Chloro-5-methoxy-2,4-dimethylbenzene CAS No. 78353-05-6

1-Chloro-5-methoxy-2,4-dimethylbenzene

Cat. No.: B14442037
CAS No.: 78353-05-6
M. Wt: 170.63 g/mol
InChI Key: VRARKRQZBRXHKJ-UHFFFAOYSA-N
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Description

1-Chloro-5-methoxy-2,4-dimethylbenzene is an aromatic compound with a benzene ring substituted by a chlorine atom, a methoxy group, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-5-methoxy-2,4-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma complex intermediate, followed by the loss of a proton to restore aromaticity . Specific synthetic routes may include:

Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-5-methoxy-2,4-dimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Chloro-5-methoxy-2,4-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-Chloro-5-methoxy-2,4-dimethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s effects are mediated by the formation of sigma complexes and subsequent reactions with nucleophiles or electrophiles. The pathways involved include the activation of aromatic rings and the stabilization of reaction intermediates .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-5-methoxy-2,4-dimethylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both electron-donating (methoxy and methyl) and electron-withdrawing (chlorine) groups on the benzene ring influences its behavior in various chemical reactions and applications .

Properties

CAS No.

78353-05-6

Molecular Formula

C9H11ClO

Molecular Weight

170.63 g/mol

IUPAC Name

1-chloro-5-methoxy-2,4-dimethylbenzene

InChI

InChI=1S/C9H11ClO/c1-6-4-7(2)9(11-3)5-8(6)10/h4-5H,1-3H3

InChI Key

VRARKRQZBRXHKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)Cl)C

Origin of Product

United States

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